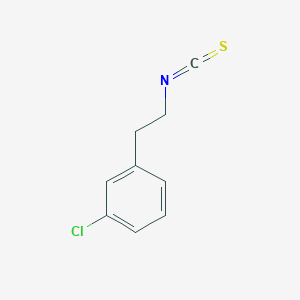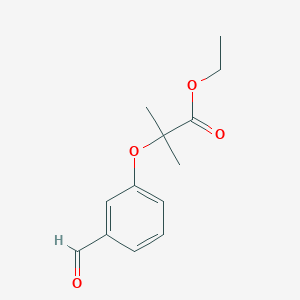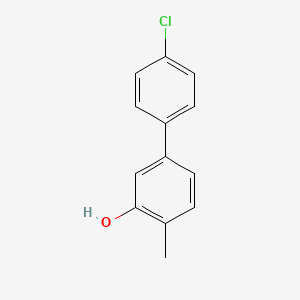
5-(4-Chlorophenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-2-methylphenol, 95% is a chemical compound that has a wide range of applications in laboratory experiments. It is a white crystalline solid with a melting point of 144-146°C and a molecular weight of 218.6 g/mol. It is soluble in methanol, ethanol, and acetone, and is insoluble in water. This compound has been used for a variety of purposes, including as a solvent, an intermediate in organic synthesis, and as a reagent in various reactions.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-2-methylphenol, 95% has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a solvent for a variety of organic reactions. In addition, it has been used as an intermediate in the synthesis of other compounds, such as 2-methyl-4-chlorophenol, 4-chlorophenol, and 4-methyl-2-chlorophenol.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-2-methylphenol, 95% is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophiles to form products. It is also believed that the compound can act as a catalyst in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chlorophenyl)-2-methylphenol, 95% are not well understood. However, it is believed that the compound can cause skin irritation and eye irritation when exposed to high concentrations. The compound is also believed to be a potential carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(4-Chlorophenyl)-2-methylphenol, 95% in lab experiments is that it is a relatively safe and non-toxic compound. It is also relatively inexpensive and can be used in a variety of reactions. However, it is important to note that the compound is a potential carcinogen and can be irritating to the skin and eyes. Therefore, it is important to use caution when handling and storing the compound.
Direcciones Futuras
There are many potential future directions for research involving 5-(4-Chlorophenyl)-2-methylphenol, 95%. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done to investigate the mechanism of action and the potential applications of the compound in various reactions. Furthermore, research could be done to investigate the potential of the compound as a catalyst in various reactions. Finally, research could be done to investigate the potential of the compound as a reagent in the synthesis of various compounds.
Métodos De Síntesis
5-(4-Chlorophenyl)-2-methylphenol, 95% can be synthesized by the reaction of 4-chlorophenol and 2-methylphenol in the presence of an acid catalyst. The reaction takes place at a temperature of 120-130°C and a pressure of 1-2 atm. The reaction is complete in approximately 4 hours and yields a product with a purity of 95%.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRBDPDPNBFNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635257 |
Source


|
| Record name | 4'-Chloro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956411-21-5 |
Source


|
| Record name | 4'-Chloro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)
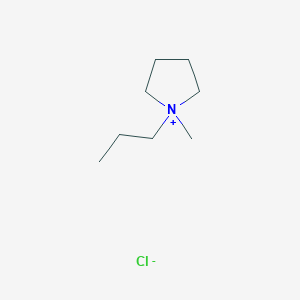

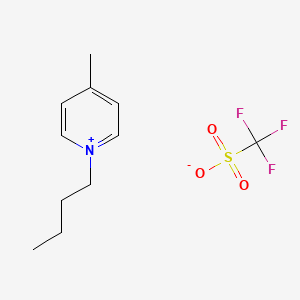


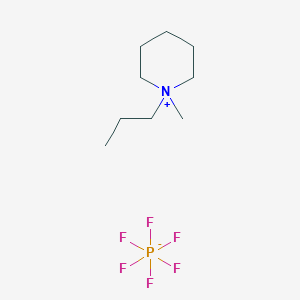
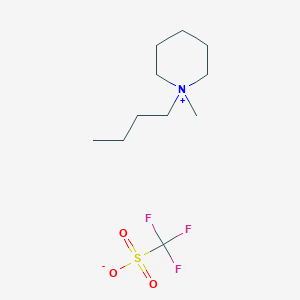
![7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, 95%](/img/structure/B6320851.png)
